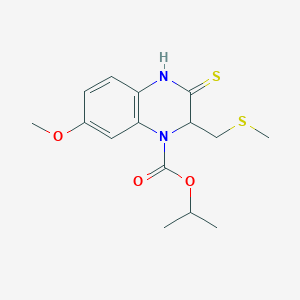

propan-2-yl 7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 7-metoxi-2-(metilsulfanilmetil)-3-sulfanilideno-2,4-dihidroquinoxalina-1-carboxilato de propano-2-ilo es un compuesto orgánico complejo con la fórmula molecular C15H20N2O3S2. Este compuesto se caracteriza por su núcleo de quinoxalina, que es una estructura bicíclica que contiene átomos de nitrógeno. La presencia de grupos metoxi, metilsulfanilmetil y sulfanilideno aumenta aún más su diversidad química y su reactividad potencial.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 7-metoxi-2-(metilsulfanilmetil)-3-sulfanilideno-2,4-dihidroquinoxalina-1-carboxilato de propano-2-ilo generalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Un enfoque común es la condensación de un derivado de quinoxalina adecuado con cloroformato de isopropilo en presencia de una base como la trietilamina. Esta reacción se lleva a cabo generalmente en una atmósfera inerte para evitar la oxidación y a una temperatura controlada para asegurar un alto rendimiento.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la seguridad del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.

Análisis de las reacciones químicas

Tipos de reacciones

El 7-metoxi-2-(metilsulfanilmetil)-3-sulfanilideno-2,4-dihidroquinoxalina-1-carboxilato de propano-2-ilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo sulfanilideno se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: El núcleo de quinoxalina se puede reducir a derivados de dihidroquinoxalina utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El grupo metoxi se puede sustituir con otros nucleófilos en condiciones adecuadas, lo que lleva a una variedad de derivados.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético como disolvente.

Reducción: Borohidruro de sodio, etanol como disolvente.

Sustitución: Nucleófilos como aminas o tioles, disolventes como diclorometano o etanol.

Principales productos formados

Oxidación: Sulfoxidos, sulfonas.

Reducción: Derivados de dihidroquinoxalina.

Sustitución: Diversos derivados de quinoxalina sustituidos.

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl 7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoxaline core can be reduced to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Aplicaciones Científicas De Investigación

El 7-metoxi-2-(metilsulfanilmetil)-3-sulfanilideno-2,4-dihidroquinoxalina-1-carboxilato de propano-2-ilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en la química heterocíclica.

Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora como compuesto principal en los programas de descubrimiento de fármacos dirigidos a diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.

Mecanismo De Acción

El mecanismo de acción del 7-metoxi-2-(metilsulfanilmetil)-3-sulfanilideno-2,4-dihidroquinoxalina-1-carboxilato de propano-2-ilo implica su interacción con dianas moleculares específicas. El núcleo de quinoxalina puede intercalarse con el ADN, interrumpiendo su función y provocando la muerte celular. Además, el compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Estas interacciones pueden desencadenar diversas vías celulares, lo que finalmente da lugar a los efectos biológicos deseados.

Comparación Con Compuestos Similares

Compuestos similares

7-metoxi-2-(metilsulfanilmetil)-3-oxo-2,4-dihidroquinoxalina-1-carboxilato de propano-2-ilo: Estructura similar, pero con un grupo oxo en lugar de un grupo sulfanilideno.

7-metoxi-2-(metilsulfanilmetil)-3-tioxo-2,4-dihidroquinoxalina-1-carboxilato de propano-2-ilo: Estructura similar, pero con un grupo tioxo.

Singularidad

El 7-metoxi-2-(metilsulfanilmetil)-3-sulfanilideno-2,4-dihidroquinoxalina-1-carboxilato de propano-2-ilo es único debido a su combinación específica de grupos funcionales, que le confieren una reactividad química y una actividad biológica distintas. La presencia de grupos metoxi y sulfanilideno permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en la química sintética y el descubrimiento de fármacos.

Propiedades

IUPAC Name |

propan-2-yl 7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKIPRVERALPRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)

![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)

![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)